2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a sulfonamide group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the nitro and trifluoromethyl groups can enhance the compound’s stability and bioavailability. The pathways involved often include inhibition of key enzymes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Nitrofurantoin: Contains a nitro group and is used as an antibiotic.
Trifluoromethylbenzene: Shares the trifluoromethyl group and is used in various chemical syntheses.
Uniqueness
N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H12F3N5O5S |
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Molecular Weight |
407.33 g/mol |
IUPAC Name |
2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C13H12F3N5O5S/c1-7-11(21(23)24)12(13(14,15)16)19-20(7)6-10(22)18-8-2-4-9(5-3-8)27(17,25)26/h2-5H,6H2,1H3,(H,18,22)(H2,17,25,26) |
InChI Key |
TWEADGKTBDLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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